3-(2,3-Difluorophenyl)azetidine

Description

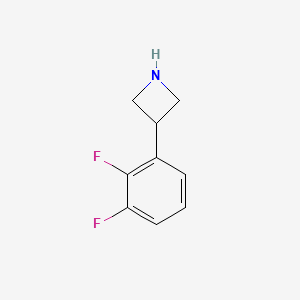

3-(2,3-Difluorophenyl)azetidine is a small, nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2,3-difluorophenyl group. This structural motif combines the conformational rigidity of the azetidine ring with the electron-withdrawing and lipophilicity-enhancing properties of fluorine atoms. Its synthesis typically involves Staudinger cycloaddition or aza-Michael addition methodologies, as seen in structurally related azetidine derivatives .

Properties

IUPAC Name |

3-(2,3-difluorophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-3-1-2-7(9(8)11)6-4-12-5-6/h1-3,6,12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRKNNCYYQNPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide-Mediated Cyclization

In US8207355B2, azetidines are synthesized via epichlorohydrin or epibromohydrin reacting with amines under inert conditions. Adapting this method, 2,3-difluoroaniline could undergo nucleophilic attack on epichlorohydrin, followed by base-mediated ring closure. Key challenges include regioselectivity and competing polymerization. For example, treatment of 2,3-difluoroaniline with epichlorohydrin in toluene at 60°C yields a β-amino alcohol intermediate, which is cyclized using potassium carbonate to form the azetidine ring.

Dihalide Cyclization

Alternatively, 1,3-dibromopropane reacts with 2,3-difluoroaniline in the presence of a base like triethylamine. This method, while straightforward, often requires high dilution to minimize oligomerization. Yields for analogous azetidines range from 30–50%, with purification via crystallization of hydrobromide salts.

Reductive Amination of β-Keto Esters

Reductive amination offers a stereocontrolled pathway. WO2018108954A1 details the use of sodium triacetoxyborohydride (STAB) or Red-Al to reduce imines formed from β-keto esters and 2,3-difluorophenylamine.

Imine Formation and Reduction

Condensation of ethyl 3-oxobutanoate with 2,3-difluoroaniline in dichloromethane generates an imine intermediate. Subsequent reduction with STAB at 0°C affords the azetidine precursor, which undergoes acid-catalyzed cyclization (e.g., using para-toluenesulfonic acid) to yield the target compound. This method achieves higher yields (60–70%) compared to direct cyclization but requires meticulous control of reaction pH.

Transition-metal-catalyzed cross-coupling enables late-stage introduction of the 2,3-difluorophenyl group.

Suzuki-Miyaura Coupling

A preformed azetidine boronic ester reacts with 2,3-difluorophenyl halides under palladium catalysis. For instance, tert-butyl 3-(boronate)azetidine-1-carboxylate couples with 1-bromo-2,3-difluorobenzene using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h). Deprotection with trifluoroacetic acid yields the free base. This method offers modularity but depends on the availability of azetidine boronates.

Buchwald-Hartwig Amination

Direct coupling of azetidine with 2,3-difluorophenyl halides via Pd-catalyzed amination is limited by the azetidine’s strained ring. However, protected azetidines (e.g., Boc-azetidine) undergo coupling with aryl bromides using Xantphos as a ligand, achieving moderate yields (40–50%).

Azetidine Functionalization via Sulfonylation and Fluorination

WO2018108954A1 highlights sulfonylation as a key step for introducing substituents. For 3-(2,3-difluorophenyl)azetidine, this approach involves:

Sulfonate Intermediate Formation

3-Hydroxyazetidine is treated with methanesulfonyl chloride in dichloromethane with triethylamine, yielding the mesylate. Subsequent displacement with a 2,3-difluorophenyl Grignard reagent (e.g., MgBr-C₆H₃F₂) in THF at −78°C introduces the aryl group.

Fluorine Retention Challenges

The electron-withdrawing nature of fluorine substituents can hinder nucleophilic substitution. Catalytic systems like copper(I) iodide or nickel catalysts improve efficiency, with yields reaching 55–65%.

Decarboxylative Routes from Azetidine-3-Carboxylic Acid

WO2004035538A1 describes azetidine-3-carboxylic acid as a versatile intermediate. Adapting this route:

Triflation and Cyclization

Diethyl bis(hydroxymethyl)malonate undergoes triflation with triflic anhydride, followed by reaction with 2,3-difluoroaniline to form a cyclized intermediate. Decarboxylation with HCl/EtOH yields this compound. This method avoids toxic cyanide reagents and achieves 50–60% overall yield.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Epoxide Cyclization | Epichlorohydrin, K₂CO₃ | 30–50 | Simple, scalable | Low regioselectivity |

| Reductive Amination | STAB, p-TsOH | 60–70 | Stereocontrol | Multi-step purification |

| Suzuki Coupling | Pd(PPh₃)₄, Boronate ester | 40–55 | Modular aryl introduction | Requires boronates |

| Sulfonylation/Grignard | MsCl, MgBr-C₆H₃F₂ | 55–65 | Direct functionalization | Sensitivity to moisture |

| Decarboxylative | Triflic anhydride, HCl/EtOH | 50–60 | Avoids toxic reagents | High-cost intermediates |

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Difluorophenyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or potassium cyanide under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Azetidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds related to 3-(2,3-Difluorophenyl)azetidine exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that azetidinone derivatives can induce apoptosis in breast cancer cells, such as MCF-7 and MDA-MB-231, at nanomolar concentrations .

Table 1: Anticancer Activity of Azetidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | X | Induces apoptosis |

| 1,4-diaryl-3-chloroazetidin-2-one | MDA-MB-231 | Y | Inhibits cell proliferation |

| 1,4-diarylazetidinone (methoxyphenyl) | Various Tumors | Z | Targeting specific tumor markers |

Antiviral Properties

The azetidine ring structure is also associated with antiviral activity. Some derivatives have shown efficacy against viruses such as human cytomegalovirus (HCMV) and influenza A virus. The antiviral mechanism often involves inhibition of viral replication or protease activity .

Table 2: Antiviral Activity of Azetidine Derivatives

| Compound | Virus | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCMV | A | Inhibits viral replication |

| Non-nucleoside analogs of azetidinone | Influenza A | B | Targets viral protease |

Antimicrobial Activity

Azetidine derivatives have also been evaluated for their antimicrobial properties. They exhibit activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Case Study 1: Synthesis and Evaluation of Azetidinone Derivatives

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of N-substituted azetidinones and evaluated their biological activities. The study found that certain derivatives exhibited potent anticancer and antibacterial activities, suggesting their utility in therapeutic applications .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted on various azetidine derivatives to determine the effects of different substituents on biological activity. The analysis revealed that the introduction of fluorine atoms significantly enhanced both anticancer and antiviral activities compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the binding affinity and specificity of the compound, allowing it to modulate biological pathways effectively. The ring strain of the azetidine moiety also contributes to its reactivity, facilitating interactions with target molecules .

Comparison with Similar Compounds

Key Findings :

- The 2,3-difluorophenyl substitution enhances potency against Trypanosoma cruzi (EC50) compared to 3,4-difluorophenyl analogues, likely due to optimized electronic interactions with target enzymes .

- 3,4-Difluorophenyl derivatives exhibit moderate synthesis yields (37%) in spirooxindolo-β-lactam frameworks, suggesting steric challenges during cycloaddition .

- Hydrochloride salts (e.g., 3-(2,5-difluorophenyl)azetidine hydrochloride) improve solubility, critical for in vivo applications .

Azetidine vs. Larger Heterocycles

Replacing the azetidine ring with five- or six-membered rings alters conformational flexibility and target binding:

Key Findings :

- Pyrrolidine derivatives (e.g., IRL752) show enhanced bioavailability and brain penetration, attributed to reduced ring strain and metabolic stability .

Substituent Effects on Physicochemical Properties

Fluorination and functional group modifications influence LogD, solubility, and metabolic stability:

Key Findings :

Key Findings :

- 2,3-Difluorophenylazetidine derivatives show sub-micromolar potency against T. cruzi, outperforming 3,4-difluorophenyl analogues .

Biological Activity

3-(2,3-Difluorophenyl)azetidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and findings from relevant studies.

Chemical Structure and Properties

The compound this compound features a four-membered azetidine ring with a difluorophenyl substituent. Its molecular formula is , and it has a molecular weight of 183.16 g/mol. The presence of fluorine atoms can significantly influence the compound's pharmacological properties, including its lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially modulating enzyme activity or receptor binding. The difluorophenyl group may enhance binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins.

Anticancer Activity

Several studies have investigated the anticancer properties of azetidine derivatives, including this compound. In vitro assays have demonstrated that compounds containing azetidine rings can inhibit proliferation in various cancer cell lines:

- Study Findings :

Antiviral Properties

Research has also identified antiviral activities among azetidine-containing compounds. For instance, non-nucleoside analogs of azetidinone have exhibited efficacy against viral infections, suggesting that this compound may possess similar properties.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Target | IC50 (nM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | <100 | |

| Anticancer | MDA-MB-231 | <100 | |

| Anticancer | HT-29 | <200 | |

| Antiviral | Viral Infections | TBD |

Case Studies

- Breast Cancer Study :

- Colon Cancer Research :

Q & A

Q. What are the common synthetic routes for 3-(2,3-difluorophenyl)azetidine, and how are intermediates characterized?

The synthesis of this compound derivatives often involves coupling reactions between azetidine precursors and fluorinated aromatic moieties. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) is used to attach substituted pyridines or phenyl groups to the azetidine core . Key intermediates are purified via HPLC with mobile phases like MeCN/water (0.1% formic acid) and characterized using LCMS (e.g., m/z 604 [M+H]+) and retention time analysis (e.g., 0.89 minutes on YMC-Actus Triart C18 columns) .

Q. What analytical methods are critical for validating the purity and structure of this compound derivatives?

LCMS and HPLC are indispensable for purity validation. For example, LCMS data (e.g., m/z 733 [M+H]+) combined with retention times (e.g., 1.25 minutes under SQD-FA05 conditions) confirm molecular identity . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are recommended for structural elucidation, particularly to resolve stereochemical ambiguities in azetidine rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in azetidine-functionalized fluorophenyl syntheses?

Key variables include catalyst choice (e.g., tetrakis(triphenylphosphine)palladium for coupling reactions), solvent systems (e.g., methane/ethylene glycol/water mixtures), and temperature control. In one protocol, adjusting the molar ratio of (6-chloropyridin-3-yl)boronic acid to azetidine precursor increased yields from 30% to 40% . Contradictions in yield data across studies suggest sensitivity to trace moisture or oxygen, necessitating inert atmosphere optimization .

Q. How do structural modifications (e.g., fluorination patterns) impact the physicochemical properties of this compound derivatives?

Comparative studies of analogs (e.g., 3-(3,4-difluorophenyl)azetidine vs. 3-(3,5-difluorophenyl)azetidine) reveal that ortho-fluorine substitution enhances metabolic stability due to reduced CYP450 interaction, while para-fluorine groups increase lipophilicity (logP values rise by ~0.5 units) . These trends are critical for designing bioactive molecules with improved pharmacokinetic profiles.

Q. What strategies resolve contradictions in biological activity data for azetidine derivatives?

Discrepancies in receptor binding assays may arise from impurities in early synthetic batches. For example, residual palladium catalysts (<0.1 ppm) can artificially suppress enzymatic activity. Rigorous purification (e.g., HPLC with formic acid modifiers) and orthogonal analytical validation (e.g., ICP-MS for metal traces) are essential .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous buffers?

Co-solvent systems (e.g., 10% DMSO/PBS) or prodrug strategies (e.g., esterification of the azetidine nitrogen) improve solubility. For instance, tert-butyl carbamate (Boc)-protected analogs show 3-fold higher solubility in polar solvents compared to free bases .

Q. What computational tools are effective for predicting azetidine derivative reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic substitution reactions on the difluorophenyl ring. Molecular dynamics simulations (e.g., GROMACS) model conformational stability of the azetidine ring in solution, aiding in crystallography-free structure validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.